(1E)-1-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-2-yl)methanimine
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Overview
Description
(1E)-1-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-2-yl)methanimine is a complex organic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-2-yl)methanimine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole and thiazole precursors, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The imidazole and thiazole rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or organometallic reagents are often employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole and thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (1E)-1-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-2-yl)methanimine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1E)-1-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-2-yl)methanimine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-2-yl)methanimine
- (1E)-1-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-4-yl)methanimine
Uniqueness
The uniqueness of (1E)-1-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-2-yl)methanimine lies in its specific substitution pattern and the presence of both imidazole and thiazole rings. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)-N-(1,3-thiazol-2-yl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S2/c1-3-15-10-13-7-8(14(10)2)6-12-9-11-4-5-16-9/h4-7H,3H2,1-2H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPSVHZMSVJWJH-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=N/C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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